4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
One area of scientific research application involves the synthesis and chemical reactions of related compounds, highlighting methodologies for constructing complex molecular architectures. For instance, the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl-substituted furans demonstrates a method for preparing butenolides, a class of compounds that includes structures related to 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide. This process entails photooxygenation leading to the formation of endoperoxides and ultimately γ-hydroxybutenolides, highlighting a pathway that could be relevant for modifications or derivations of the mentioned compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Photophysical Properties and Applications
Research into the photophysical properties and applications of furan and thiophene derivatives has been conducted to explore their potential in various fields such as materials science. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones to create polyheterocyclic compounds indicates the interest in utilizing the unique reactive properties of furan and thiophene moieties for constructing complex molecular structures with potential application in the development of new materials or pharmaceuticals (Zhang et al., 2017).
Electropolymerization and Conducting Polymers
The electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to form electrochromic conducting polymers showcases another research application avenue. These materials, derived from thiophene-based monomers, exhibit low redox switching potentials and high stability, which could be relevant for the development of electronic devices or coatings. This research demonstrates the potential utility of thiophene derivatives in the creation of novel conductive polymers with tailored electronic properties (Sotzing, Reynolds, & Steel, 1996).
Molecular Docking and Therapeutic Applications
In the pharmaceutical sciences, molecular docking studies of furan and thiophene derivatives to evaluate their potential as therapeutic agents offer a direct link to the medical applications of compounds similar to this compound. Research focusing on the synthesis and evaluation of derivatives for their antimicrobial activity and docking studies to predict their mode of action at the molecular level underscores the importance of these compounds in the search for new drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Properties
IUPAC Name |
4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWDNACSHWROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.